molecular formula C15H19NO5 B13980552 Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate

Cat. No.: B13980552
M. Wt: 293.31 g/mol
InChI Key: MXXIBQPGFSMKCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is a chemical compound widely used in organic synthesis. It is known for its role as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate typically involves the esterification of the corresponding acid with methanol in the presence of a catalyst. The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amines and other substituted derivatives

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-mercaptopropanoate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-aminopropanoate

Uniqueness

Methyl 2-((tert-butoxycarbonyl)amino)-3-oxo-3-phenylpropanoate is unique due to its specific structure, which includes a phenyl group and a keto functionality. This combination makes it particularly useful in the synthesis of pharmaceuticals and biologically active molecules, as it allows for diverse chemical modifications .

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-3-phenylpropanoate

InChI

InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-11(13(18)20-4)12(17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,19)

InChI Key

MXXIBQPGFSMKCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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